molecular formula C9H5BrN2 B13911757 2-Bromo-6-(cyanomethyl)benzonitrile

2-Bromo-6-(cyanomethyl)benzonitrile

Cat. No.: B13911757
M. Wt: 221.05 g/mol
InChI Key: NEEBJDKUCZPHBA-UHFFFAOYSA-N
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Description

2-Bromo-6-(cyanomethyl)benzonitrile: is an organic compound with the molecular formula C9H5BrN2 and a molecular weight of 221.06 g/mol . It is a derivative of benzonitrile, characterized by the presence of a bromine atom and a cyanomethyl group attached to the benzene ring. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-6-(cyanomethyl)benzonitrile typically involves the bromination of 6-(cyanomethyl)benzonitrile. One common method is the reaction of 6-(cyanomethyl)benzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods:

Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in reactors with controlled temperature and pressure conditions. The use of efficient catalysts and purification techniques ensures the high yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-6-(cyanomethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides .

Comparison with Similar Compounds

Uniqueness:

2-Bromo-6-(cyanomethyl)benzonitrile is unique due to the presence of both a bromine atom and a cyanomethyl group, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

2-bromo-6-(cyanomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-9-3-1-2-7(4-5-11)8(9)6-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEBJDKUCZPHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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